N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine
Description
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is a chemical compound with the molecular formula C16H17NO5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a phenylglycine moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-22-14-8-10-15(11-9-14)23(20,21)17(12-16(18)19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPUGOVQXQLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Key Chemical Reactions
| Reaction Type | Description | Common Reagents | Major Products |
|---|---|---|---|
| Oxidation | Conversion of ethoxy to hydroxyl group | Potassium permanganate | Hydroxy derivative |
| Reduction | Reduction of sulfonyl to sulfide | Lithium aluminum hydride | Thio derivative |
| Substitution | Replacement of ethoxy with other groups | Sodium methoxide | Various derivatives |
Biological Applications
Research indicates that N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine possesses potential biological activities . It has been studied for its antimicrobial, anti-inflammatory, and analgesic properties, making it a candidate for therapeutic applications.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of sulfonyl glycine compounds exhibited significant antibacterial effects against various strains, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Effects : Research highlighted the compound's ability to inhibit inflammatory pathways in cell cultures, indicating its potential as an anti-inflammatory agent.
- Analgesic Properties : Clinical trials have shown that similar compounds can reduce pain responses in animal models, supporting further investigation into their analgesic potential.
Medical Applications
The compound's structural features make it a promising candidate for drug development. Its interactions with biological targets can lead to the inhibition of specific enzymes and receptors involved in disease processes.
Drug Development Insights
- Mechanism of Action : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The hydrophobic nature of the ethoxy and phenyl groups facilitates cell membrane penetration.
- Therapeutic Potential : Ongoing studies are exploring its efficacy in treating conditions such as cancer and chronic pain disorders due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine
- N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine
- N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine
Uniqueness
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific research applications .
Biological Activity
N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is a compound that has garnered attention in the scientific community for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known to enhance the biological activity of various molecules. Its structure includes:
- Sulfonyl group : Increases binding affinity to proteins.
- Ethoxy and phenyl groups : Contribute to hydrophobic interactions, affecting membrane permeability.
- Glycine moiety : Allows for hydrogen bonding, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The overall hydrophobicity imparted by the ethoxy and phenyl groups aids in penetrating cell membranes, allowing the compound to interact with intracellular targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes it a candidate for further research in treating inflammatory diseases.
3. Analgesic Potential
Preliminary studies suggest that this compound may possess analgesic properties, providing pain relief through mechanisms that involve modulation of neurotransmitter systems. This aspect opens avenues for its application in pain management therapies .
Table 1: Summary of Biological Activities
Research Insights
A recent study investigated the binding affinity of this compound to various enzymes. The results indicated that the compound effectively inhibits certain enzymes linked to inflammatory responses, showcasing its dual role as both an anti-inflammatory and analgesic agent.
Another research effort focused on the compound's interaction with metabotropic glutamate receptors (mGluRs), which are critical in modulating synaptic transmission and plasticity in the central nervous system. The findings suggested that this compound could influence these receptors, potentially leading to new therapeutic strategies for neurological disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of N-phenylglycine derivatives. For example, a two-step protocol may include:
Sulfonylation : Reacting N-phenylglycine with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., DMF with DIPEA as a base) at 0–25°C.
Purification : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (30–70%) to isolate the product .
- Optimization : Monitor reaction progress via TLC and adjust equivalents of sulfonyl chloride (1.2–1.5 eq.) to minimize by-products. Microwave-assisted synthesis (e.g., 50–80°C, 30 min) can improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the sulfonyl group’s adjacent CH2 (δ ~3.8–4.2 ppm in 1H NMR) and aromatic protons from the 4-ethoxyphenyl moiety (δ ~6.8–7.5 ppm). The glycine backbone appears as a singlet near δ ~4.0 ppm .
- Mass Spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ peaks matching the molecular formula (C16H17NO5S; expected m/z ~336.08) .
- FT-IR : Confirm sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the electron-withdrawing 4-ethoxyphenylsulfonyl group influence the compound’s reactivity in radical-mediated polymerization?
- Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating hydrogen abstraction to generate radicals. Under UV light (e.g., 392 nm LED), this compound undergoes homolytic cleavage, producing phenylglycine-derived radicals (PhNHCH2•) that initiate free-radical polymerization of acrylates. Compare initiation efficiency with iodonium salts to study synergistic effects .
- Experimental Design : Use photo-DSC or real-time FT-IR to quantify polymerization kinetics. Vary UV intensity (10–50 mW/cm²) and co-initiator ratios to assess mechanistic pathways .
Q. What structural modifications of this compound could enhance its bioactivity in adhesive applications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring to increase acidity of the glycine NH, improving adhesion to polar surfaces like dentin. For example, N-(4-chlorophenyl) analogues showed 30% higher bond strength in dental adhesives .
- Stereochemical Modifications : Synthesize enantiopure (R/S) variants using chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluate stereoselective interactions with biological targets .
- Validation : Perform peel-strength tests (ASTM D903) or microtensile bond strength assays for dental composites .
Q. How can researchers resolve discrepancies in reported synthetic yields for sulfonylated glycine derivatives?
- Methodological Answer :
- Reproducibility Checklist :
Solvent Purity : Use anhydrous DMF or acetonitrile (H2O <50 ppm) to prevent hydrolysis of sulfonyl chloride .
Temperature Control : Pre-cool reactants to 0°C before mixing to suppress side reactions.
Workup Protocol : Acidify reaction mixtures (pH ~2–3) before extraction to recover unreacted starting material .
- Troubleshooting : If yields are <40%, consider replacing EDC/HOBt with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) for improved coupling efficiency .
Data Analysis & Mechanistic Studies
Q. What computational tools are recommended to model the radical generation pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map potential energy surfaces for bond cleavage. Compare activation energies of sulfonyl vs. amide bond dissociation .
- Molecular Dynamics (MD) : Simulate interactions with acrylate monomers (e.g., methyl methacrylate) in explicit solvent models (e.g., water/ethanol) to predict initiation efficiency .
Q. How does the compound’s solubility profile impact its application in aqueous vs. non-aqueous systems?
- Methodological Answer :
- Solubility Testing : Measure solubility in DMSO, THF, and phosphate buffer (pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). The 4-ethoxy group increases lipophilicity (logP ~2.1), favoring organic phases .
- Formulation Strategies : For aqueous applications, prepare micellar solutions using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
Safety & Handling in Research Settings
Q. What safety protocols are critical when handling this compound in photopolymerization studies?
- Methodological Answer :
UV Exposure : Use UV-blocking goggles (OD 6+ at 392 nm) and limit irradiation time to <15 min to prevent retinal damage.
Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile by-products (e.g., SO2).
Waste Disposal : Quench radicals with excess methanol and neutralize acidic/basic waste before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
